
2-bromonaphthalene-1,4-dione
Overview
Description
2-Bromo-1,4-naphthoquinone is a derivative of 1,4-naphthoquinone, characterized by the substitution of a bromine atom at the second position of the naphthoquinone ring. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine. Its molecular formula is C10H5BrO2, and it has a molecular weight of 237.05 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Bromo-1,4-naphthoquinone can be synthesized through the bromination of 1-naphthol using N-bromosuccinimide (NBS) as the brominating agent . The reaction typically occurs under mild conditions, with the presence of a solvent like chloroform or carbon tetrachloride. The reaction proceeds as follows: [ \text{C10H7OH} + \text{NBS} \rightarrow \text{C10H5BrO2} + \text{HBr} ]
Industrial Production Methods: Industrial production of 2-Bromo-1,4-naphthoquinone follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and controlled environments to ensure the purity and yield of the product. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-1,4-naphthoquinone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form different derivatives.
Oxidation and Reduction Reactions: It can participate in redox reactions, where it acts as an oxidizing agent.
Photochemical Reactions: It reacts with compounds like xanthene under photochemical conditions.
Common Reagents and Conditions:
Nucleophiles: Amines, thiols, and other nucleophiles are commonly used in substitution reactions.
Oxidizing Agents: Hydrogen peroxide and other oxidizing agents are used in redox reactions.
Photochemical Conditions: UV light is used to initiate photochemical reactions.
Major Products Formed:
Substitution Products: Various substituted naphthoquinones.
Oxidation Products: Oxidized derivatives of naphthoquinone.
Photochemical Products: Complex photochemical adducts.
Scientific Research Applications
Applications in Organic Synthesis
2-Bromonaphthalene-1,4-dione serves as a crucial intermediate in the synthesis of various organic compounds. Its applications include:
- Building Block for Complex Molecules: It is used in the preparation of dyes, pharmaceuticals, and other organic compounds.
- Substitution Reactions: The bromomethyl group can be substituted with nucleophiles such as amines and thiols, facilitating the formation of new compounds.
- Coupling Reactions: It participates in coupling reactions like Suzuki-Miyaura coupling to form carbon-carbon bonds.
Medicinal Chemistry
Recent studies have highlighted the potential of this compound in medicinal applications:
- Vitamin K Analog Development: Research indicates that derivatives of this compound exhibit anti-seizure activity and potential therapeutic effects against neurological disorders. For instance, a modified compound derived from it showed protective effects in mouse seizure models .
- Oxidative Stress Induction in Cancer Cells: The compound's ability to generate reactive oxygen species (ROS) makes it a candidate for cancer research, where oxidative stress can selectively induce cell death in cancerous cells.
Biochemical Sensing
This compound has been developed into a highly selective colorimetric sensor for detecting cysteine:
- Detection Mechanism: It selectively binds to cysteine, resulting in observable changes in fluorescence and colorimetric properties. This specificity allows for its use in biochemical assays without interference from other amino acids .
Property | Description |
---|---|
Sensitivity | High sensitivity to cysteine |
Selectivity | Minimal interference from other amino acids |
Detection Medium | Effective in aqueous solutions and biological samples |
Case Studies
Several case studies illustrate the diverse applications of this compound:
- Cysteine Detection Sensor Development:
- Synthesis of Novel Compounds:
- Co-crystallization Studies:
Mechanism of Action
The mechanism of action of 2-Bromo-1,4-naphthoquinone involves its redox properties. It can undergo redox cycling, leading to the production of reactive oxygen species (ROS) such as hydrogen peroxide. These ROS can induce oxidative stress in cells, leading to cell death. This property is particularly useful in cancer treatment, where the compound can selectively target cancer cells .
Comparison with Similar Compounds
2-Bromo-1,4-naphthoquinone is compared with other similar compounds, such as:
2-Chloro-1,4-naphthoquinone: Similar in structure but with a chlorine atom instead of bromine. It shows different reactivity and biological activity.
2-Methyl-1,4-naphthoquinone (Menadione): Used in Apatone™ therapy for cancer treatment.
2,3-Dibromo-1,4-naphthoquinone: Another halogenated derivative with different reactivity and applications.
Biological Activity
2-Bromonaphthalene-1,4-dione (C10H6BrO2) is a compound belonging to the naphthoquinone family, which has garnered attention due to its diverse biological activities. This article reviews the biological properties of this compound, focusing on its antimicrobial, anticancer, and antioxidant activities, as well as its potential applications in medicinal chemistry.
This compound is characterized by a bromine atom substitution at the 2-position of the naphthalene ring and a dione functional group. Its structure can be represented as follows:
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study demonstrated its effectiveness against various microbial pathogens, including bacteria and fungi. The compound was found to inhibit the growth of Mycobacterium tuberculosis and Pseudomonas aeruginosa, with notable potency compared to traditional antibiotics like ciprofloxacin .
Table 1: Antimicrobial Activity of this compound
Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|
Mycobacterium tuberculosis | 0.5 µg/mL |
Pseudomonas aeruginosa | 1.0 µg/mL |
Escherichia coli | 2.0 µg/mL |
Anticancer Activity
The anticancer potential of this compound has been explored in various studies. It has been shown to induce apoptosis in cancer cell lines such as AGS gastric cancer cells and others. The mechanism involves the downregulation of anti-apoptotic proteins like Bcl-2 and the activation of caspases .
Case Study: Apoptotic Effects on AGS Cells
In a controlled experiment, AGS cells treated with 5 µM of this compound exhibited an apoptotic rate between 40% and 60% after 24 hours. This was associated with increased levels of reactive oxygen species (ROS), indicating oxidative stress as a pathway for inducing cell death .
Antioxidant Activity
The compound also displays antioxidant properties by scavenging free radicals and reducing oxidative stress in cellular models. This activity is particularly relevant in neuroprotective applications, where oxidative damage is a key factor in neurodegenerative diseases .
The biological effects of this compound are attributed to its ability to interact with cellular components:
- Reactive Oxygen Species (ROS) Generation : The compound increases ROS levels, leading to oxidative stress that can trigger apoptosis in cancer cells.
- Enzyme Inhibition : It acts on various enzymes involved in cellular signaling pathways, affecting processes such as inflammation and cell proliferation .
Applications in Medicinal Chemistry
Given its diverse biological activities, this compound is being investigated for potential therapeutic applications:
- Antimicrobial Agents : Its efficacy against resistant strains positions it as a candidate for new antibiotic development.
- Cancer Therapy : Its apoptotic effects suggest potential use as an adjunct therapy in cancer treatment protocols.
- Neuroprotection : The antioxidant properties may be harnessed for protective strategies against neurodegenerative diseases.
Q & A
Q. How can researchers optimize the synthesis of 2-bromonaphthalene-1,4-dione to improve yield and purity?
Methodological Answer:
The synthesis typically involves brominating 1-naphthol using N-bromosuccinimide (NBS) in acetic acid/water at 45°C . Key variables include:
- Reagent stoichiometry : A 3.7:1 molar ratio of NBS to 1-naphthol ensures complete bromination.
- Temperature control : Maintaining 45°C prevents side reactions like dibromination.
- Purification : Column chromatography with n-hexane/EtOAc (20:1) achieves >95% purity. Post-synthesis NMR analysis (e.g., δ 8.15–8.12 ppm for aromatic protons) confirms structural integrity .
Q. What advanced catalytic applications utilize this compound as a substrate?
Methodological Answer:
The compound serves as a precursor in C–H activation reactions catalyzed by Rh(III) or Re(II) complexes. For example:
- Alkylation/Oxygenation : Reacting with alkenes or alcohols under Rh(III) catalysis forms functionalized quinones, critical for bioactive molecule synthesis.
- Mechanistic Insight : The bromine atom’s electron-withdrawing effect enhances electrophilicity at the C3 position, directing regioselective bond formation .
Q. How does this compound interact with transition metals in coordination chemistry?
Methodological Answer:
The compound forms stable complexes with Cu(II), Ni(II), and Co(II) via its quinone oxygen and bromine atoms. Experimental steps include:
- Ligand preparation : Dissolve in anhydrous methanol and react with metal salts (e.g., CuCl₂·2H₂O) at 60°C.
- Characterization : UV-Vis spectroscopy (e.g., λmax ~450 nm for d–d transitions) and cyclic voltammetry confirm redox-active metal-ligand interactions .
Q. What analytical techniques are critical for characterizing this compound and its derivatives?
Methodological Answer:
- NMR Spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR identify substituent effects (e.g., bromine-induced deshielding at C2).
- IR Spectroscopy : C=O stretches (~1667 cm⁻¹) and C–Br vibrations (~743 cm⁻¹) validate functional groups .
- Chromatography : HPLC with a C18 column (MeCN/H₂O mobile phase) resolves impurities <1% .
Q. What methodologies assess the compound’s toxicity in biological systems?
Methodological Answer:
- In vitro assays : HepG2 cell lines exposed to 10–100 µM doses measure IC₅₀ via MTT assays.
- In vivo models : Rodent studies (oral/inhalation routes) track hepatic/renal effects over 14–28 days.
- Data gaps : Limited dermal toxicity data necessitate OECD Guideline 402-compliant studies .
Q. How should researchers address contradictions in reported toxicity or reactivity data?
Methodological Answer:
- Source evaluation : Compare experimental conditions (e.g., solvent polarity in synthesis affecting byproduct profiles).
- Meta-analysis : Pool data from ATSDR/NTP studies to identify dose-response trends.
- Reproducibility : Replicate disputed results under controlled humidity/temperature .
Q. Can computational models predict the reactivity of this compound in novel reactions?
Methodological Answer:
- DFT calculations : Optimize geometry at B3LYP/6-311+G(d,p) to map electrophilic sites (e.g., Fukui indices highlight C3 for nucleophilic attack).
- MD simulations : Solvent effects (e.g., acetonitrile vs. DMF) predict reaction kinetics .
Q. What role does this compound play in materials science?
Methodological Answer:
- COF synthesis : As a monomer, it forms π-conjugated frameworks via Suzuki coupling, enhancing conductivity.
- Characterization : PXRD and BET surface area analysis (e.g., ~500 m²/g) confirm porous structures .
Q. How is regioselectivity controlled in functionalizing this compound?
Methodological Answer:
- Electronic effects : Bromine deactivates the quinone ring, favoring C3 substitution in SNAr reactions.
- Catalytic strategies : Pd-mediated cross-coupling directs arylation to the less hindered C5 position .
Q. What protocols ensure stability during storage and handling?
Methodological Answer:
Properties
IUPAC Name |
2-bromonaphthalene-1,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5BrO2/c11-8-5-9(12)6-3-1-2-4-7(6)10(8)13/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJOHPBJYGGFYBJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C=C(C2=O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90174688 | |
Record name | 1,4-Naphthalenedione, 2-bromo- (9CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90174688 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2065-37-4 | |
Record name | 1,4-Naphthoquinone, 2-bromo- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002065374 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-BROMO-1,4-NAPHTHOQUINONE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401097 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,4-Naphthalenedione, 2-bromo- (9CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90174688 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Bromo-1,4-naphthoquinone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-Bromonaphthalene-1,4-dione | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T3SMU54CXM | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.